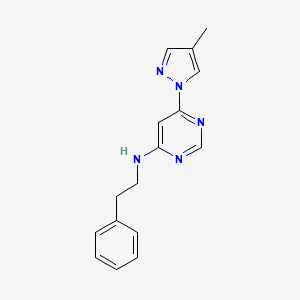
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as 6-MMPP, is a synthetic compound derived from pyrimidine and pyrazole. It is widely used in scientific research due to its unique properties, such as its ability to bind to proteins and its low toxicity. 6-MMPP has been used in studies involving cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions, as well as an inhibitor of enzymes involved in cell signaling pathways. It has also been used to study the effects of inflammation and cancer. In addition, this compound has been used to study the effects of drugs on the body, as well as to study the effects of toxic compounds on the body.
Mécanisme D'action
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine binds to proteins and enzymes, which then results in the inhibition of their activity. This inhibition can occur through a variety of mechanisms, such as blocking the active site of the enzyme or binding to the allosteric site of the protein. In addition, this compound can also bind to other molecules, such as DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to changes in gene expression. In addition, this compound can also inhibit the activity of proteins involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic and has low toxicity. This makes it a safe compound to use in laboratory experiments. However, this compound is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of this compound in the development of new drugs. This compound could be used to study the effects of drugs on the body, as well as to study the effects of toxic compounds on the body. In addition, this compound could be used to study the effects of inflammation and cancer. Finally, this compound could be used to study the effects of environmental pollutants on the body.
Méthodes De Synthèse
6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is synthesized by a reaction between pyrimidine and pyrazole. This reaction involves the formation of a carbon-carbon bond between the two molecules. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder.
Propriétés
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSGKVGOTSFDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
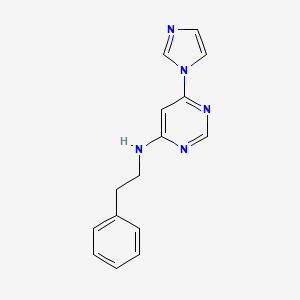
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
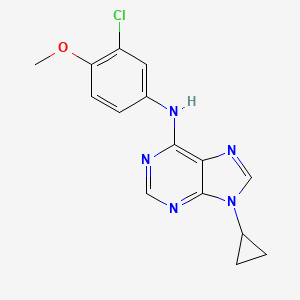
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
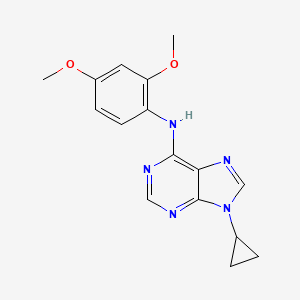
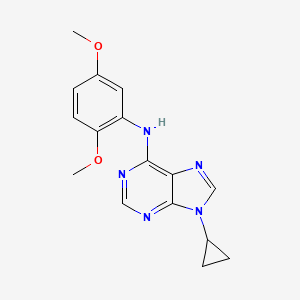
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
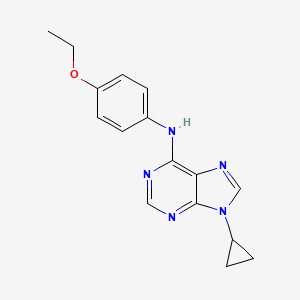

![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
